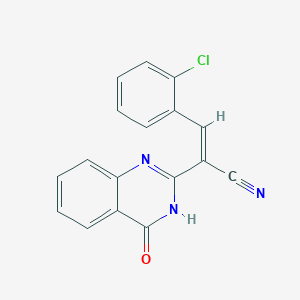![molecular formula C21H16ClN3OS B11649386 (2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide](/img/structure/B11649386.png)
(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2E)-N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide” is an enamide . Enamides are organic compounds that exhibit a delicate balance between stability and reactivity, making them valuable substrates in organic synthesis . This particular compound contains a thiazole ring, a cyano group, and a substituted phenyl group.
Vorbereitungsmethoden
The synthetic routes for this compound involve the condensation of appropriate starting materials. While I don’t have specific details on its industrial production methods, here’s a general outline:
Thiazole Formation: The thiazole ring can be synthesized by reacting a thioamide with a haloketone or α-halocarbonyl compound.
Cyano Group Introduction: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Substituted Phenyl Group: The substituted phenyl group can be incorporated through various aromatic chemistry methods.
Analyse Chemischer Reaktionen
This compound can undergo several reactions:
Oxidation: Oxidation of the thiazole ring or the phenyl group.
Reduction: Reduction of the cyano group to an amine.
Substitution: Nucleophilic substitution at the thiazole nitrogen or the phenyl ring. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaCN).
Major products depend on reaction conditions, but possibilities include:
- Thiazole derivatives
- Amines
- Substituted phenyl compounds
Wissenschaftliche Forschungsanwendungen
Research on this compound spans various fields:
Medicine: It may exhibit biological activity, potentially as an antimicrobial or anticancer agent.
Chemistry: It serves as a versatile building block for designing new molecules.
Industry: Its reactivity makes it useful in synthetic processes.
Wirkmechanismus
The exact mechanism remains to be elucidated, but potential molecular targets and pathways involve interactions with enzymes, receptors, or cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, this compound’s uniqueness lies in its combination of thiazole, cyano, and phenyl moieties.
Eigenschaften
Molekularformel |
C21H16ClN3OS |
|---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
(E)-N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H16ClN3OS/c1-14-5-7-15(8-6-14)9-17(12-23)20(26)25-21-24-13-19(27-21)11-16-3-2-4-18(22)10-16/h2-10,13H,11H2,1H3,(H,24,25,26)/b17-9+ |
InChI-Schlüssel |
HZDBWLZGGNIDPE-RQZCQDPDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(4-phenylbutan-2-yl)aniline](/img/structure/B11649305.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B11649314.png)
![ethyl 6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxylate](/img/structure/B11649319.png)
![(5Z)-1-(4-bromo-3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11649325.png)
![N'-(3-benzyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)benzohydrazide](/img/structure/B11649330.png)


![3-(3,4-Dimethoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B11649349.png)
![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649351.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide](/img/structure/B11649363.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B11649368.png)
![5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11649369.png)
![2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11649398.png)
![N-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11649402.png)
